An In-depth Technical Guide on the Basic Properties of Imidazo[1,5-a]pyridine-1-carbaldehyde
An In-depth Technical Guide on the Basic Properties of Imidazo[1,5-a]pyridine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the imidazo[1,5-a]pyridine scaffold, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the basic properties of imidazo[1,5-a]pyridine-1-carbaldehyde, including its physicochemical characteristics, synthesis, and known biological activities. While experimental data for certain properties of this specific molecule are limited, this guide consolidates available information and provides theoretical context to aid in its application in research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity and pKa
The imidazo[1,5-a]pyridine ring system contains two nitrogen atoms, both of which can potentially be protonated. The nitrogen at position 2 (N-2) is a pyridine-like nitrogen, while the nitrogen at position 4 (N-4) is a bridgehead nitrogen. The basicity of the parent imidazo[1,5-a]pyridine is expected to be influenced by both nitrogen atoms. While a specific pKa value from the IUPAC digitized dataset for imidazo[1,5-a]pyridine was not retrieved, related nitrogen heterocycles like imidazole and pyridine have pKa values of approximately 7.0 and 5.2, respectively.
The introduction of a carbaldehyde group at the 1-position significantly impacts the basicity of the ring system. The aldehyde group is a strong electron-withdrawing group due to both induction and resonance. This withdrawal of electron density from the heterocyclic ring reduces the availability of the lone pair of electrons on the nitrogen atoms for protonation, thereby decreasing the basicity of the molecule. Consequently, the pKa of imidazo[1,5-a]pyridine-1-carbaldehyde is expected to be considerably lower than that of the unsubstituted imidazo[1,5-a]pyridine. For comparison, a predicted pKa value for the isomeric imidazo[1,5-a]pyridine-7-carbaldehyde is 6.18.
Table 1: Physicochemical Properties of Imidazo[1,5-a]pyridine-1-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| CAS Number | 56671-67-1 | PubChem |
| Predicted pKa | Estimated to be < 6 | Theoretical consideration |
| Solubility | Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility is expected. | General knowledge of similar compounds |
| Appearance | Brown to yellow solid | Commercial supplier data |
| Storage Conditions | Store at 0-8 °C | Commercial supplier data |
Solubility
Experimental data on the solubility of imidazo[1,5-a]pyridine-1-carbaldehyde in various solvents are not available. Based on its chemical structure, which is largely aromatic and contains a polar carbaldehyde group, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. Its solubility in aqueous solutions is likely to be low, a common characteristic of many heterocyclic compounds. For drug development purposes, formulation strategies such as salt formation or the use of co-solvents may be necessary to enhance aqueous solubility.
Synthesis and Reactivity
The synthesis of imidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through various synthetic routes, with the formylation of the parent imidazo[1,5-a]pyridine being a key step.
Synthetic Workflow
A common method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[1][2] This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.
Reactivity
The carbaldehyde group at the 1-position is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:
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Oxidation: to the corresponding carboxylic acid.
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Reduction: to the primary alcohol.
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Reductive amination: to form various substituted amines.
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Condensation reactions: with nucleophiles such as amines, hydrazines, and active methylene compounds to generate a diverse range of derivatives.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of imidazo[1,5-a]pyridine-1-carbaldehyde are limited, the broader class of imidazo[1,5-a]pyridines has been extensively investigated for its therapeutic potential.
RORc Inverse Agonism
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc). RORc is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By inhibiting the activity of RORc, these compounds can suppress the inflammatory response, making them promising candidates for the treatment of autoimmune diseases.
PI3K/Akt/mTOR Pathway Inhibition
Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Given the structural similarity, it is plausible that derivatives of imidazo[1,5-a]pyridine could also be explored for their activity against this pathway.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of a compound's properties.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
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Imidazo[1,5-a]pyridine-1-carbaldehyde
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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Potassium chloride (KCl) for maintaining ionic strength
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Deionized water
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Calibrated pH meter and electrode
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Burette
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Magnetic stirrer and stir bar
Procedure:
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Prepare a ~1 mM solution of imidazo[1,5-a]pyridine-1-carbaldehyde in deionized water containing 0.15 M KCl. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, and the apparent pKa will be determined.
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Adjust the initial pH of the solution to ~2 with 0.1 M HCl.
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Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
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Record the pH value after each addition, allowing the reading to stabilize.
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Continue the titration until the pH reaches ~12.
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Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative.
pKa Determination by NMR Spectroscopy
This method relies on the change in the chemical shift of protons near the protonation site as a function of pH.
Materials:
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Imidazo[1,5-a]pyridine-1-carbaldehyde
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Deuterated water (D₂O)
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Deuterated HCl and NaOH solutions for pH adjustment
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NMR spectrometer
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pH meter calibrated for D₂O (or apply a correction factor)
Procedure:
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Prepare a series of solutions of the compound in D₂O at different pD values, spanning a range of at least 2-3 units around the estimated pKa.
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Acquire a ¹H NMR spectrum for each solution.
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Identify a proton whose chemical shift is sensitive to the protonation state of the molecule (e.g., protons on the heterocyclic rings).
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Plot the chemical shift (δ) of the selected proton against the pD of the solution.
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Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The inflection point of the curve corresponds to the pKa.
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If necessary, convert the measured pD to a pH value using an appropriate correction factor (pD = pH + 0.4).
Conclusion
Imidazo[1,5-a]pyridine-1-carbaldehyde is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel bioactive compounds. While specific experimental data on its basicity and solubility are currently lacking, this guide provides a framework for understanding its fundamental properties based on theoretical principles and data from related compounds. The detailed experimental protocols for pKa determination will enable researchers to accurately characterize this and similar molecules. The exploration of its potential to modulate key signaling pathways, such as RORc and PI3K/Akt/mTOR, highlights its promise for the development of new therapeutics for a range of diseases, including cancer and autoimmune disorders. Further investigation into the physicochemical and biological properties of this compound is warranted to fully unlock its therapeutic potential.
